2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid
Description
2-(4-Bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₆BrNO₄, with a molecular weight of 330.17 g/mol (CAS: 1228565-84-1) . Storage recommendations specify sealing in dry conditions at room temperature, with hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHTKHOOQJGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Primary Amines
An alternative route involves methylating the primary amine before Boc protection. This avoids steric hindrance from the Boc group but risks over-alkylation (e.g., forming tertiary amines). Controlled conditions using aqueous sodium hydroxide (NaOH) and methyl iodide in a biphasic system mitigate this issue.
Optimized procedure :
Sequential Boc Protection
Following methylation, Boc protection proceeds under standard conditions. However, the methyl group’s electron-donating effect enhances the amine’s nucleophilicity, potentially accelerating the reaction.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields, as demonstrated in analogous hydrazide syntheses. Adapting this technology to the target compound’s preparation involves:
Microwave protocol :
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Combine 2-amino-2-(4-bromophenyl)acetic acid, Boc anhydride, and DMAP in THF.
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Irradiate at 100°C for 10–15 min.
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Add CH₃I and NaH, irradiate for an additional 5–10 min.
Table 1. Conventional vs. microwave-assisted synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 6–8 h | 15–25 min |
| Overall yield | 60–75% | 85–92% |
| Byproduct formation | Moderate | Minimal |
Critical Analysis of Methodologies
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds with amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amino acid.
Coupling Reactions: Amide derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound serves as an important building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential anti-cancer properties due to the presence of the bromophenyl moiety, which is known to interact with biological targets effectively.
2. Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis to protect amines during coupling reactions. This compound can be utilized as a precursor for synthesizing peptides that may exhibit therapeutic effects. The stability of the Boc group under various conditions makes it suitable for multi-step synthesis processes.
3. Drug Development
Research has indicated that compounds similar to 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid can lead to the development of new drugs targeting specific receptors or enzymes involved in disease pathways. Its derivatives have been studied for their efficacy against various diseases, including cancer and metabolic disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of bromophenyl derivatives, including this compound. It was found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for further development.
Case Study 2: Peptide Synthesis
In a research article from Organic Letters, researchers demonstrated the successful use of this compound in synthesizing a peptide with enhanced stability and bioactivity. The Boc group facilitated smooth coupling reactions without side reactions, showcasing its utility in complex organic syntheses.
Case Study 3: Drug Design
A recent investigation focused on the design of inhibitors for a specific enzyme implicated in metabolic disorders. The study utilized derivatives of this compound and reported promising results in inhibiting enzyme activity, suggesting its viability as a starting point for drug development.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromophenyl group can participate in π-π interactions, while the amino acid backbone can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
2-(4-Bromophenyl)glycine (CAS: 119397-06-7)
- Structure: Lacks the Boc-methylamino group; features a free amino group instead.
- Properties: Molecular formula C₈H₈BrNO₂, molecular weight 244.06 g/mol.
- Reactivity: The unprotected amino group increases nucleophilicity but reduces stability under acidic conditions compared to the Boc-protected target compound .
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS: 53249-34-6)
- Structure : Replaces the bromine atom with a hydroxyl group.
- Properties: Molecular formula C₁₃H₁₇NO₅, molecular weight 267.28 g/mol.
- Applications : The hydroxyl group enables hydrogen bonding, making it suitable for peptide conjugation or metal chelation, unlike the bromophenyl variant’s halogen-based reactivity .
Methyl 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate (CAS: 709665-73-6)
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid (CAS: 3744-13-6)
- Structure: Substitutes the Boc-methylamino group with a carbamoyl linkage.
- Properties : Molecular formula C₉H₉BrN₂O₃ , molecular weight 273.09 g/mol .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₆BrNO₄ | 330.17 | 1228565-84-1 | Bromophenyl, Boc-methylamino, COOH | Pharmaceutical intermediates |
| 2-(4-Bromophenyl)glycine | C₈H₈BrNO₂ | 244.06 | 119397-06-7 | Bromophenyl, NH₂, COOH | Unprotected amino acid synthesis |
| 2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid | C₁₃H₁₇NO₅ | 267.28 | 53249-34-6 | Hydroxyphenyl, Boc-amino, COOH | Peptide conjugation |
| Methyl ester derivative | C₁₄H₁₈BrNO₄ | 344.21 | 709665-73-6 | Bromophenyl, Boc-amino, COOCH₃ | Prodrug design, cross-coupling |
| 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid | C₉H₉BrN₂O₃ | 273.09 | 3744-13-6 | Bromophenyl, carbamoyl, COOH | Enzyme inhibition studies |
Biological Activity
2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid, also known as Boc-4-bromophenylglycine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a bromophenyl group , a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety. Its molecular formula is C_{14}H_{18BrNO_4, with a molecular weight of approximately 344.20 g/mol.
Structural Formula
The biological activity of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid is primarily attributed to its ability to interact with specific molecular targets:
- Protein Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and substrate interactions.
- Hydrogen Bonding : The Boc-protected amino group can form hydrogen bonds, which may stabilize enzyme-substrate complexes or influence protein conformation.
Antitumor Activity
Research has indicated that derivatives of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid exhibit antitumor properties. A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in vitro .
Antibacterial and Anti-inflammatory Properties
The compound has shown potential as an antibacterial agent. In vitro studies revealed that it inhibits the growth of several bacterial strains, suggesting its utility in developing new antibiotics. Additionally, anti-inflammatory assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound .
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cell lines, treatment with 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 activity .
Case Study 2: Antibacterial Activity
A separate investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's mechanism involves disrupting bacterial cell wall synthesis .
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Mechanism |
|---|---|---|---|
| 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid | 344.20 g/mol | Antitumor, Antibacterial | Protein Interaction |
| 3-(4-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid | 342.20 g/mol | Antitumor | Similar Mechanism |
| 3-(4-fluorophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid | 343.20 g/mol | Anti-inflammatory | Different Efficacy |
Q & A
Q. What are the key synthetic routes and challenges for preparing 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Protection of the amino group using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .
- Step 2 : Alkylation or coupling of the bromophenyl moiety to the central scaffold, often requiring palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Step 3 : Hydrolysis or deprotection of intermediates to yield the free carboxylic acid group .
Q. Key Challenges :
- Selectivity : Competing reactions at the bromophenyl or Boc-protected amine sites may require optimized reaction conditions (e.g., low-temperature or anhydrous solvents) .
- Purification : Chromatography (HPLC or flash) is critical due to structurally similar byproducts .
Q. How is the compound characterized, and what analytical methods are essential for confirming purity and structure?
Standard Characterization Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., Boc protection at δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for CHBrNO: 356.04) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC) .
Q. What are the common chemical reactions involving this compound in medicinal chemistry?
- Amide Bond Formation : The carboxylic acid reacts with amines (e.g., peptide coupling via EDC/HOBt) to generate prodrugs or conjugates .
- Boc Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the methylamino group for further functionalization .
- Halogen Exchange : The bromophenyl group may undergo substitution (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl pharmacophores .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Acidic Conditions : Boc deprotection occurs rapidly in TFA (20–30 min at 25°C), but the bromophenyl group remains stable .
- Basic Conditions : The ester or amide bonds may hydrolyze at pH >10, necessitating pH-controlled storage .
- Oxidative Stress : No significant degradation under ambient O, but light-sensitive intermediates require dark storage .
Q. Methodological Insight :
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
Case Study : Discrepancies in receptor binding affinity (e.g., µ-opioid vs. δ-opioid) among analogs may arise from:
- Stereochemical Variance : Enantiomeric impurities (e.g., unintended R/S configurations) altering activity .
- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO%) affecting solubility .
Q. Resolution Strategy :
- Reproduce assays with enantiomerically pure samples (chiral HPLC) .
- Standardize protocols (e.g., SPR vs. ITC for binding kinetics) .
Q. What computational and experimental approaches optimize the design of derivatives with enhanced pharmacokinetic properties?
- In Silico Modeling :
- Docking Studies : Predict binding modes to targets (e.g., proteases) using Schrödinger Suite or AutoDock .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions .
- Experimental Validation :
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to measure half-life .
- Permeability : Caco-2 cell assays for intestinal absorption potential .
Q. How can researchers address discrepancies in synthetic yields reported across studies?
Root Causes :
- Catalyst Lot Variability : Pd(PPh) activity varies between suppliers .
- Solvent Purity : Trace water in THF inhibits Grignard or organometallic steps .
Q. Mitigation :
- Document reagent sources and purity thresholds (e.g., ≥99.9% anhydrous THF) .
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for yield quantification .
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
